Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- typically involves the reaction of corresponding chlorophosphines with Grignard reagents. For example, the interaction of Grignard organomagnesium reagents with chlorophosphines can yield the desired phosphine oxide . The reaction conditions often include the use of solvents such as diethyl ether and the control of temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphine oxide.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like borane-dimethylsulfide for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphine oxides, while reduction reactions will regenerate the original phosphine.
Scientific Research Applications
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- involves its ability to generate reactive species upon light absorption. As a photoinitiator, it undergoes homolytic cleavage after irradiation with visible light, forming radicals that initiate polymerization reactions . This property is particularly useful in photopolymerization processes where the compound helps in the crosslinking of monomers and oligomers.
Comparison with Similar Compounds
Phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- can be compared with other similar compounds such as:
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: This compound is also used as a photoinitiator but has different absorption properties and reactivity.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: This compound is used as a ligand in organometallic chemistry and has different steric and electronic properties.
The uniqueness of phosphine oxide, (1,1-dimethylethyl)bis(2-methylphenyl)- lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
Properties
CAS No. |
918962-28-4 |
---|---|
Molecular Formula |
C18H23OP |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-[tert-butyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C18H23OP/c1-14-10-6-8-12-16(14)20(19,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
InChI Key |
JHEMOARNZYBGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C(C)(C)C |
Origin of Product |
United States |
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